1H-Indole-4-carboxaldehyde, 6-methoxy-7-(phenylmethoxy)- 1H-Indole-4-carboxaldehyde, 6-methoxy-7-(phenylmethoxy)-
Brand Name: Vulcanchem
CAS No.: 102357-91-5
VCID: VC17305599
InChI: InChI=1S/C17H15NO3/c1-20-15-9-13(10-19)14-7-8-18-16(14)17(15)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3
SMILES:
Molecular Formula: C17H15NO3
Molecular Weight: 281.30 g/mol

1H-Indole-4-carboxaldehyde, 6-methoxy-7-(phenylmethoxy)-

CAS No.: 102357-91-5

Cat. No.: VC17305599

Molecular Formula: C17H15NO3

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-4-carboxaldehyde, 6-methoxy-7-(phenylmethoxy)- - 102357-91-5

Specification

CAS No. 102357-91-5
Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
IUPAC Name 6-methoxy-7-phenylmethoxy-1H-indole-4-carbaldehyde
Standard InChI InChI=1S/C17H15NO3/c1-20-15-9-13(10-19)14-7-8-18-16(14)17(15)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3
Standard InChI Key OISQWFYNQZSDHD-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=CN2)C(=C1)C=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, 6-methoxy-7-(phenylmethoxy)-1H-indole-4-carbaldehyde, reflects its substitution pattern on the indole scaffold. Its molecular formula is C₁₇H₁₅NO₃, with a molecular weight of 281.31 g/mol . Key structural features include:

  • Indole core: A bicyclic structure comprising a benzene ring fused to a pyrrole ring.

  • Substituents:

    • Methoxy (-OCH₃) at position 6.

    • Benzyloxy (-OCH₂C₆H₅) at position 7.

    • Aldehyde (-CHO) at position 4.

Table 1: Key Identifiers of 1H-Indole-4-carboxaldehyde, 6-Methoxy-7-(Phenylmethoxy)-

PropertyValueSource
CAS Registry Number102357-91-5
Molecular FormulaC₁₇H₁₅NO₃
Molecular Weight281.31 g/mol
Exact Mass281.105193 g/mol
SMILES Notation[nH]1ccc2c(cc(c(c12)OCc1ccccc1)OC)C=O
InChIKeyOISQWFYNQZSDHD-UHFFFAOYSA-N

Synonyms for this compound include 7-benzyloxy-6-methoxy-1H-indole-4-carbaldehyde and 6-methoxy-7-phenylmethoxy-1H-indole-4-carboxaldehyde .

Synthesis and Manufacturing

While no direct synthesis protocol for this compound is detailed in the provided sources, analogous indole derivatives are typically synthesized via:

  • Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds.

  • Larock Indole Synthesis: Palladium-catalyzed coupling of o-iodoanilines with alkynes.

  • Functionalization of Preformed Indoles: Electrophilic substitution or protective group strategies .

For 6-methoxy-7-(phenylmethoxy)-1H-indole-4-carbaldehyde, a plausible route involves:

  • Step 1: Protection of the hydroxyl group at position 7 using benzyl bromide under basic conditions.

  • Step 2: Introduction of the aldehyde group at position 4 via Vilsmeier-Haack formylation.

  • Step 3: Demethylation and re-methylation to install the methoxy group at position 6 .

Challenges include regioselectivity in functionalization and stability of the aldehyde group under reaction conditions.

PropertyValue/DescriptionSource
Melting PointNot reported-
Boiling PointNot reported-
Density~1.3 g/cm³ (estimated)
SolubilityLikely soluble in DCM, THF, DMF-
LogP (Partition Coefficient)3.57 (predicted)

†Density estimated from structurally similar 1H-indole-4-carbaldehyde .

The LogP value of 3.57 suggests moderate lipophilicity, favoring membrane permeability in biological systems .

Spectroscopic Characterization

SpectraBase (ID: JxQ31kPQ2t9) provides critical spectroscopic data :

Table 3: Spectroscopic Data

TechniqueKey Signals
IR SpectroscopyC=O stretch: ~1680–1700 cm⁻¹
¹H NMR (predicted)- Aldehyde proton: δ 9.8–10.2 ppm
- Aromatic protons: δ 6.5–8.0 ppm
- OCH₃: δ 3.8–4.0 ppm
MS (ESI)[M+H]⁺ m/z = 282.11

The InChIKey (OISQWFYNQZSDHD-UHFFFAOYSA-N) serves as a unique identifier for database searches .

Applications in Research

Pharmaceutical Intermediate

Indole derivatives are pivotal in drug discovery (e.g., antitumor agents, kinase inhibitors). The aldehyde group in this compound offers a handle for further derivatization, such as:

  • Schiff base formation: For metal coordination complexes.

  • Reductive amination: To introduce amine functionalities .

Biochemical Probes

The benzyloxy group enhances solubility in organic solvents, making it suitable for medicinal chemistry optimization campaigns .

Future Perspectives

Research gaps include:

  • Synthetic Optimization: Developing scalable, regioselective routes.

  • Biological Screening: Evaluating anticancer or antimicrobial activity.

  • Crystallographic Studies: Resolving 3D structure for drug design.

This compound’s versatility positions it as a valuable candidate for advancing indole-based therapeutics.

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